molecular formula C25H14F3N7O6 B2944259 N-[4-(3,5-dinitrophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 306766-04-1

N-[4-(3,5-dinitrophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B2944259
CAS RN: 306766-04-1
M. Wt: 565.425
InChI Key: CGJCIHCKVKRYCR-UHFFFAOYSA-N
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Description

The compound contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of its ring . The [1,2,4]triazolo[1,5-a]pyrimidine core is present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, [1,2,4]triazolo[1,5-a]pyrimidines can be synthesized effectively using various methods . One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. These include a [1,2,4]triazolo[1,5-a]pyrimidine core, a phenyl group, and a trifluoromethyl group. The presence of these groups can significantly influence the compound’s physical and chemical properties .

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds similar to N-[4-(3,5-dinitrophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves complex chemical reactions, including the Biginelli protocol, intramolecular oxidative N-N bond formation, and microwave-assisted multicomponent synthesis. These methods have facilitated the creation of a diverse array of triazolopyrimidine derivatives, characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry (Gilava et al., 2020); (Zheng et al., 2014); (Divate & Dhongade-Desai, 2014).

Biological and Antimicrobial Activities

These compounds exhibit a range of biological activities, including antimicrobial, antitumor, and antioxidant effects. For instance, several synthesized triazolopyrimidine derivatives have shown excellent in vitro antitumor activity against specific cell lines and have displayed significant antimicrobial and antioxidant activities (Farag & Fahim, 2019). This highlights the potential of these compounds in developing new therapeutic agents.

Antitumor Activities

The antitumor potential of these compounds has been explored, with some derivatives demonstrating promising in vitro antitumor activity. Such activities have been attributed to the compounds' ability to interact with cellular components, affecting cell viability and proliferation. The detailed molecular mechanisms underlying these effects often involve interactions with cellular targets such as tubulin, indicating their potential as anticancer agents (Yang et al., 2019).

properties

IUPAC Name

N-[4-(3,5-dinitrophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14F3N7O6/c26-25(27,28)21-13-20(14-4-2-1-3-5-14)30-24-31-22(32-33(21)24)23(36)29-15-6-8-18(9-7-15)41-19-11-16(34(37)38)10-17(12-19)35(39)40/h1-13H,(H,29,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJCIHCKVKRYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=C(C=C4)OC5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14F3N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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